Validated Limit of Quantification (LOQ) in UPLC Method for Trace-Level Impurity Control
In a validated stability-indicating UPLC method developed for diclofenac drug products, the Diclofenac Dimer Impurity achieved a Limit of Quantification (LOQ) of less than 0.5 μg·mL⁻¹. This high sensitivity was part of a method that successfully validated all seven target impurities, including the dimer, according to ICH Q2(R1) guidelines [1]. The method's precision for the dimer was demonstrated by a relative standard deviation (RSD) of less than 3% for repeatability and intermediate precision experiments [1].
| Evidence Dimension | Analytical Method Sensitivity (LOQ) |
|---|---|
| Target Compound Data | LOQ < 0.5 μg·mL⁻¹; Precision RSD < 3% |
| Comparator Or Baseline | ICH Q2(R1) method validation requirements for trace impurity quantification |
| Quantified Difference | The method meets and exceeds ICH Q2(R1) performance standards for trace-level quantification in the presence of the drug substance. |
| Conditions | UPLC-UV, Acquity HSS T3 C18 column (100 × 2.1 mm, 1.8 μm), flow rate 0.35 mL·min⁻¹, detection at 254 nm. |
Why This Matters
This validated LOQ enables reliable quantification of the dimer impurity at levels far below the typical ICH reporting threshold (0.05% or 0.5 mg·day⁻¹), ensuring robust compliance and product safety assessment.
- [1] Azougagh M, et al. A novel stability-indicating UPLC method development and validation for the determination of seven impurities in various diclofenac pharmaceutical dosage forms. Annales Pharmaceutiques Françaises. 2016;74(5):358-369. View Source
